molecular formula C15H18FN3O2 B5859708 1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione

1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione

Cat. No. B5859708
M. Wt: 291.32 g/mol
InChI Key: GYUVXCKCOVLZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione, commonly known as FPPP, is a psychoactive drug that belongs to the class of piperazine derivatives. FPPP has gained attention in the scientific community due to its potential use as a research tool in studying the mechanism of action of certain neurotransmitters in the brain.

Mechanism of Action

FPPP acts as a dopamine and serotonin reuptake inhibitor, which means it prevents the reuptake of these neurotransmitters into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration can lead to an enhancement of the activity of the dopaminergic and serotonergic systems in the brain.
Biochemical and Physiological Effects:
FPPP has been shown to have a range of biochemical and physiological effects in animal studies. These effects include an increase in locomotor activity, an increase in dopamine and serotonin concentration in the brain, and an increase in the release of glutamate and GABA in the brain. FPPP has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using FPPP as a research tool is its ability to selectively inhibit the reuptake of dopamine and serotonin, allowing for the study of their individual and combined effects on brain function. However, one limitation of using FPPP is its potential for abuse and toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of FPPP as a research tool. One direction is the study of its effects on other neurotransmitter systems in the brain, such as the noradrenergic and cholinergic systems. Another direction is the development of more selective and less toxic compounds that can be used to study the mechanism of action of dopamine and serotonin in the brain. Finally, the use of FPPP in human studies may provide valuable insights into the role of dopamine and serotonin in various psychiatric disorders.

Synthesis Methods

The synthesis of FPPP involves the reaction of 2,5-diketopiperazine with 2-fluorophenylpiperazine in the presence of a suitable base. The reaction yields FPPP as a white crystalline powder. The purity of the synthesized compound can be confirmed by using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

FPPP has been used as a research tool to study the mechanism of action of certain neurotransmitters such as dopamine and serotonin. FPPP acts as a dopamine and serotonin reuptake inhibitor, which means it prevents the reuptake of these neurotransmitters into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration can be measured using techniques such as microdialysis and high-performance liquid chromatography.

properties

IUPAC Name

1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-12-3-1-2-4-13(12)18-9-7-17(8-10-18)11-19-14(20)5-6-15(19)21/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUVXCKCOVLZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione

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